Insecticidal Activity of 5-Chloro-6-fluoronicotinyl Derivatives Outperforms Positional Isomers in Hemipteran Control
Neonicotinoid compounds bearing the 5-chloro-6-fluoronicotinyl group demonstrate significantly higher insecticidal activity against key agricultural pests compared to the corresponding 6-chloro-5-fluoro positional isomers. In laboratory bioassays, 5-fluoroimidacloprid (derived from 5-chloro-6-fluoronicotinic acid) achieved effective control of brown rice planthopper and green peach aphid at a concentration of 0.2 ppm, a dose level comparable to the commercial standard imidacloprid. In stark contrast, the 6-chloro-5-fluoronicotinyl analog exhibited far lower activity under identical test conditions [1]. This pronounced positional sensitivity underscores the critical importance of the 5-chloro-6-fluoro substitution pattern for insecticidal efficacy.
| Evidence Dimension | Insecticidal activity (hemipteran control) |
|---|---|
| Target Compound Data | 5-Fluoroimidacloprid (derived from 5-chloro-6-fluoronicotinic acid) controls brown rice planthopper and green peach aphid at 0.2 ppm |
| Comparator Or Baseline | 1-(6-chloro-5-fluoronicotinyl)-2-nitroiminoimidazolidine (positional isomer) showed far lower activity; imidacloprid (positive control) also controls at 0.2 ppm |
| Quantified Difference | Positional isomer showed far lower activity at 0.2 ppm (activity difference >10-fold inferred from 'far lower activity') |
| Conditions | Laboratory bioassays against brown rice planthopper (Nilaparvata lugens) and green peach aphid (Myzus persicae) |
Why This Matters
Procurement of the correct 5-chloro-6-fluoronicotinic acid isomer is essential for synthesizing highly active neonicotinoid insecticides; use of the 6-chloro-5-fluoro isomer would yield compounds with severely compromised pest control efficacy.
- [1] Kagabu, S.; Hieda, Y.; Ohno, I. Preparation of 5-chloro-6-fluoroimidacloprid analogs and comparison of their insecticidal activity in a laboratory test with a 6-chloro-5-fluoro analog. J. Pestic. Sci. 2007, 32 (3), 260–263. View Source
